4,5,9,10-Tetrahydropyrene

Overview

Description

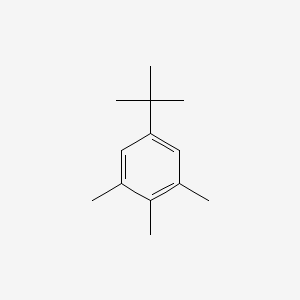

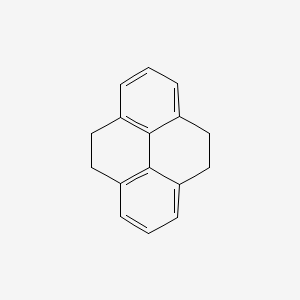

4,5,9,10-Tetrahydropyrene is a polycyclic aromatic hydrocarbon characterized by its unique structure, which includes four hydrogenated carbon atoms in the pyrene ring. This compound is known for its applications in various fields, including materials science and organic electronics, due to its interesting photophysical and electronic properties .

Mechanism of Action

Target of Action

4,5,9,10-Tetrahydropyrene is a polycyclic aromatic hydrocarbon

Mode of Action

It’s known that polycyclic aromatic hydrocarbons can intercalate into dna, disrupting its structure and function . They can also bind to proteins, altering their conformation and function.

Biochemical Pathways

Polycyclic aromatic hydrocarbons are known to affect various biochemical pathways, including those involved in dna repair, cell cycle regulation, and apoptosis .

Pharmacokinetics

Polycyclic aromatic hydrocarbons are generally lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract . They can distribute throughout the body, particularly in fatty tissues. Metabolism typically occurs in the liver, and excretion is usually through the feces and urine .

Result of Action

Polycyclic aromatic hydrocarbons can cause dna damage, leading to mutations and potentially cancer . They can also cause oxidative stress, leading to cell damage and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can affect its absorption and metabolism . Temperature and pH can affect its stability .

Biochemical Analysis

Biochemical Properties

It is known that the π-conjugation degree of these compounds increases with the increasing number of 4,5,9,10-tetrahydropyrene units . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a manner that depends on its π-conjugation degree .

Molecular Mechanism

It is known that the compound has aggregation-induced emission (AIE) properties , meaning it emits light when aggregated in a condensed phase . This suggests that this compound may interact with biomolecules in a way that influences its emission properties .

Temporal Effects in Laboratory Settings

It is known that the fluorescence quantum yield of these compounds in the solid state does not increase with increasing π-conjugation . This suggests that the effects of this compound may change over time in certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5,9,10-Tetrahydropyrene can be synthesized through the catalytic hydrogenation of commercial pyrene using palladium on carbon (Pd/C) as a catalyst in ethyl acetate (EtOAc) solvent . Another method involves the McMurry coupling reaction of 2,2′-bis-(4,5,9,10-tetrahydropyrenyl)ketone .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the catalytic hydrogenation process is scalable and can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: 4,5,9,10-Tetrahydropyrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrene derivatives.

Reduction: It can be reduced further to form more hydrogenated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the non-hydrogenated positions of the pyrene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using Pd/C.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Pyrene-4,5,9,10-tetraone.

Reduction: More hydrogenated pyrene derivatives.

Substitution: Halogenated or nitrated pyrene derivatives.

Scientific Research Applications

4,5,9,10-Tetrahydropyrene has several scientific research applications:

Comparison with Similar Compounds

Pyrene: A parent compound with a fully aromatic structure.

Tetraarylethenes: Compounds with similar aggregation-induced emission properties.

Substituted Pyrenes: Pyrene derivatives with various functional groups.

Uniqueness: 4,5,9,10-Tetrahydropyrene is unique due to its partially hydrogenated structure, which imparts distinct photophysical properties compared to fully aromatic pyrene. Its ability to form highly emissive aggregates in the solid state makes it valuable for applications in organic electronics and materials science .

Properties

IUPAC Name |

4,5,9,10-tetrahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFUNRTWHPWCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)CCC4=CC=CC1=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228733 | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781-17-9 | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 4,5,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,5,9,10-Tetrahydropyrene?

A1: this compound has a molecular formula of C16H14 and a molecular weight of 206.28 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy [] and electronic absorption spectroscopy [] to characterize this compound and its derivatives.

Q3: How does the solubility of this compound affect its applications?

A3: this compound exhibits solubility in common organic solvents like chloroform, dichloromethane, tetrahydrofuran, and toluene. This solubility is crucial for its use in polymerization reactions and material science applications. []

Q4: How stable is this compound under different conditions?

A4: While this compound is generally stable, its stability can be affected by factors such as temperature, exposure to light and air, and the presence of oxidizing agents. [, ] Specific stability studies under various conditions would be valuable for different applications.

Q5: What role does this compound play in hydrogenation reactions?

A5: this compound is a crucial intermediate in the hydrogenation of pyrene. Understanding its thermodynamic properties, as detailed in the research, is vital for optimizing these reactions. []

Q6: Can this compound act as a hydrogen donor?

A6: Yes, studies have shown that this compound can function as a hydrogen donor in reactions with compounds like 1,1'-binaphthyl at elevated temperatures, leading to the formation of perylene. []

Q7: How has computational chemistry been employed to study this compound derivatives?

A7: Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations have been instrumental in understanding the electronic and optical properties of donor-acceptor substituted this compound derivatives. []

Q8: How does altering the substituents on this compound affect its fluorescence properties?

A8: Research indicates that the introduction of donor and acceptor groups at the 2 and 7 positions of this compound significantly impacts its photophysical properties, particularly fluorescence. This modification is valuable for designing fluorescent probes and materials. [, ]

Q9: How does the structure of this compound contribute to its aggregation-induced emission (AIE) activity?

A9: Studies have shown that incorporating this compound units into larger structures, like tetraarylethenes, can lead to AIE activity. This property is significant for developing solid-state emitters. []

Q10: What are some potential applications of this compound in material science?

A10: Due to its unique properties, this compound shows promise in areas such as:

- Organic Light-Emitting Diodes (OLEDs): The solubility and fluorescence properties of poly(p-phenylene) based on this compound repeating units make it a potential material for OLED applications. []

- Solar Cells: Researchers are exploring this compound-based dyes for use in dye-sensitized solar cells, aiming for enhanced light harvesting efficiency. []

- Metal-Organic Frameworks (MOFs): The ability of this compound derivatives to act as linkers in MOFs opens up possibilities for designing new materials with tunable properties, such as gas storage and separation. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.